(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-bromopropylamine under acidic or basic conditions to form the imine linkage. The reaction can be carried out in solvents such as ethanol or methanol, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used.
Major Products
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its imine and bromopropyl groups, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-Chloropropyl)-1-(2,3-dimethoxyphenyl)methanimine
- (E)-N-(3-Iodopropyl)-1-(2,3-dimethoxyphenyl)methanimine
- (E)-N-(3-Fluoropropyl)-1-(2,3-dimethoxyphenyl)methanimine
Uniqueness
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This property may make it more versatile in synthetic applications compared to its chloro, iodo, and fluoro analogs.
Properties
CAS No. |
918335-88-3 |
---|---|
Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
N-(3-bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-6-3-5-10(12(11)16-2)9-14-8-4-7-13/h3,5-6,9H,4,7-8H2,1-2H3 |
InChI Key |
ANUHBTAISJFLGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.